molecular formula C33H27IN6OS B14924134 N'-[(Z)-anthracen-9-ylmethylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(Z)-anthracen-9-ylmethylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B14924134
M. Wt: 682.6 g/mol
InChI Key: GRCNHQGYPAWPEV-WBIBEUCMSA-N
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Description

N’~1~-[(Z)-1-(9-ANTHRYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including anthryl, iodo, methyl, phenyl, triazolyl, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(9-ANTHRYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the anthryl aldehyde: This can be achieved by the oxidation of 9-anthracenemethanol using an oxidizing agent such as PCC (Pyridinium chlorochromate).

    Synthesis of the triazole derivative: This involves the reaction of 4-iodo-2-methylaniline with phenyl isothiocyanate to form the corresponding thiourea, followed by cyclization with hydrazine hydrate to yield the triazole ring.

    Condensation reaction: The final step involves the condensation of the anthryl aldehyde with the triazole derivative in the presence of an acid catalyst to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-1-(9-ANTHRYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The anthryl moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, or H2O2.

    Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthryl moiety would yield anthraquinone derivatives, while reduction of the iodo group could yield the corresponding hydrogenated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the presence of the anthryl moiety.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-1-(9-ANTHRYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE depends on its specific application. For example, as an anticancer agent, it may interact with DNA or proteins to inhibit cell proliferation. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-[(Z)-1-(9-ANTHRYL)METHYLIDENE]-2-({5-[(4-BROMO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
  • **N’~1~-[(Z)-1-(9-ANTHRYL)METHYLIDENE]-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-[(Z)-1-(9-ANTHRYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE lies in the specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the iodo group, for example, may enhance its reactivity or biological activity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C33H27IN6OS

Molecular Weight

682.6 g/mol

IUPAC Name

N-[(Z)-anthracen-9-ylmethylideneamino]-2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H27IN6OS/c1-22-17-25(34)15-16-30(22)35-20-31-37-39-33(40(31)26-11-3-2-4-12-26)42-21-32(41)38-36-19-29-27-13-7-5-9-23(27)18-24-10-6-8-14-28(24)29/h2-19,35H,20-21H2,1H3,(H,38,41)/b36-19-

InChI Key

GRCNHQGYPAWPEV-WBIBEUCMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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